Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative with the molecular formula C9H8Br2NO2. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyrrole ring, and an ethyl ester group attached to the carboxylate at the 2 position. Pyrroles are five-membered heterocyclic aromatic compounds that are widely used in organic synthesis and pharmaceutical research due to their biological and chemical significance.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrrole Derivatives: One common method involves the halogenation of pyrrole or its derivatives using bromine in the presence of a suitable catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.
Esterification: The carboxylic acid group of the pyrrole derivative can be converted to an ethyl ester through esterification using ethanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and esterification processes, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of different reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dibromohydrins, bromoalkanes.
Substitution Products: Alkylated or arylated pyrroles.
Scientific Research Applications
Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate is compared with other similar compounds, such as Ethyl 4-bromopyrrole-2-carboxylate and Ethyl 1H-pyrrole-2-carboxylate These compounds share the pyrrole core but differ in the number and position of bromine atoms, which significantly affects their chemical reactivity and biological activity
Comparison with Similar Compounds
Ethyl 4-bromopyrrole-2-carboxylate
Ethyl 1H-pyrrole-2-carboxylate
Ethyl 3-bromopyrrole-2-carboxylate
Ethyl 2,5-dibromopyrrole-2-carboxylate
Properties
IUPAC Name |
ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-2-12-7(11)5-3-4(8)6(9)10-5/h3,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMGYRZSWRQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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